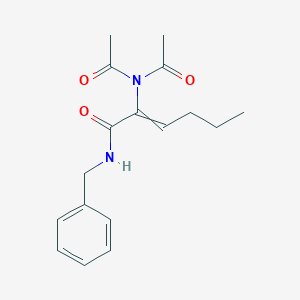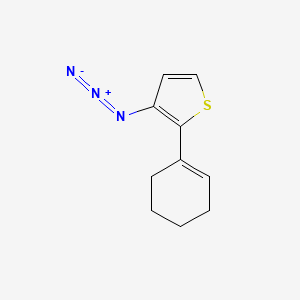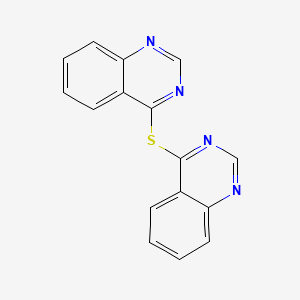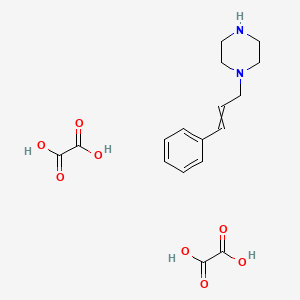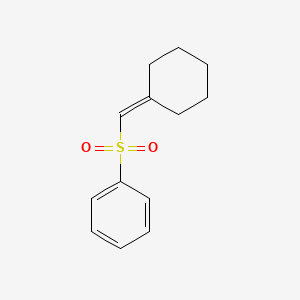![molecular formula C10H14Br2 B14382282 10,10-Dibromodispiro[2.0.5~4~.1~3~]decane CAS No. 88466-18-6](/img/structure/B14382282.png)
10,10-Dibromodispiro[2.0.5~4~.1~3~]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10-Dibromodispiro[205~4~1~3~]decane is a unique organic compound characterized by its spirocyclic structure, which includes two bromine atoms attached to the tenth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Dibromodispiro[2.0.5~4~.1~3~]decane typically involves the bromination of dispiro[2.0.5~4~.1~3~]decane. This can be achieved through the reaction of dispiro[2.0.5~4~.1~3~]decane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 10,10-Dibromodispiro[2.0.5~4~.1~3~]decane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding dispiro[2.0.5~4~.1~3~]decane.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are employed.
Major Products:
Substitution: Products include azido, cyano, or thiol-substituted derivatives.
Reduction: The major product is dispiro[2.0.5~4~.1~3~]decane.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent and conditions used.
Applications De Recherche Scientifique
10,10-Dibromodispiro[2.0.5~4~.1~3~]decane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex spirocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 10,10-Dibromodispiro[2.0.5~4~.1~3~]decane involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and molecular targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Spiro[5.5]undecane Derivatives: These compounds have similar spirocyclic structures but differ in the nature and position of substituents.
Bis(1,3-oxathiane) Spiranes: These compounds contain sulfur and oxygen atoms in their spirocyclic rings, offering different chemical properties.
1,3-Dioxane-1,3-Dithiane Spiranes: These compounds have both oxygen and sulfur atoms in their spirocyclic structures.
Uniqueness: 10,10-Dibromodispiro[2.0.5~4~.1~3~]decane is unique due to the presence of two bromine atoms at the tenth carbon, which significantly influences its chemical reactivity and potential applications. The spirocyclic structure also imparts distinct stereochemical properties, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
88466-18-6 |
|---|---|
Formule moléculaire |
C10H14Br2 |
Poids moléculaire |
294.03 g/mol |
Nom IUPAC |
10,10-dibromodispiro[2.0.54.13]decane |
InChI |
InChI=1S/C10H14Br2/c11-10(12)8(9(10)6-7-9)4-2-1-3-5-8/h1-7H2 |
Clé InChI |
HYWANTOITUAHRU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C3(C2(Br)Br)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride](/img/structure/B14382206.png)
![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)
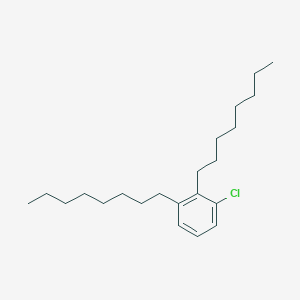
![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
